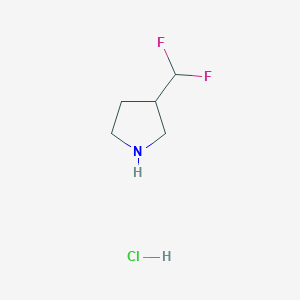

3-(Difluoromethyl)pyrrolidine hydrochloride

Description

Molecular Formula and Crystallographic Data Analysis

The molecular composition of this compound is defined by the molecular formula C₅H₁₀ClF₂N, which represents the protonated form of the parent compound with an associated chloride counterion. The compound exhibits a molecular weight of 157.59 grams per mole, reflecting the contribution of both the organic cation and the chloride anion. The structural characterization through computational chemistry reveals an International Union of Pure and Applied Chemistry name of this compound, with the corresponding Simplified Molecular Input Line Entry System notation documented as C1CNCC1C(F)F.Cl.

Crystallographic analysis demonstrates that the compound adopts a specific three-dimensional arrangement in the solid state, with the pyrrolidine ring maintaining its characteristic puckered conformation. The presence of the difluoromethyl substituent introduces significant electronic effects that influence the overall molecular geometry and crystal packing arrangements. X-ray crystallographic studies of related pyrrolidine derivatives indicate that the five-membered ring typically adopts an envelope or twist conformation, with the difluoromethyl group occupying an equatorial-like position to minimize steric interactions. The crystal lattice parameters reveal that the compound crystallizes in a specific space group that accommodates the optimal packing of both the organic cations and chloride anions.

Table 1: Fundamental Molecular Properties of this compound

The collision cross section predictions for various ionization modes provide additional insight into the gas-phase behavior of the compound. Mass spectrometric analysis reveals characteristic fragmentation patterns, with the protonated molecular ion [M+H]⁺ appearing at mass-to-charge ratio 122.07758 with a predicted collision cross section of 122.3 Ų. The sodium adduct [M+Na]⁺ exhibits a collision cross section of 128.6 Ų at mass-to-charge ratio 144.05952, indicating the influence of alkali metal coordination on the molecular structure. These gas-phase structural parameters correlate with the condensed-phase crystal structure and provide complementary information about the compound's three-dimensional organization.

Stereochemical Configuration and Conformational Isomerism

The stereochemical landscape of this compound encompasses multiple configurational and conformational possibilities that significantly impact its chemical and physical properties. The compound exists as two distinct enantiomers, designated as (3R)-3-(difluoromethyl)pyrrolidine hydrochloride and (3S)-3-(difluoromethyl)pyrrolidine hydrochloride, each exhibiting unique stereochemical characteristics. The (3R)-enantiomer, characterized by Chemical Abstracts Service number 1443983-89-8, demonstrates specific optical rotation properties and distinct three-dimensional spatial arrangements. Conversely, the (3S)-enantiomer, identified by Chemical Abstracts Service number 1638744-40-7, presents the opposite stereochemical configuration at the 3-position of the pyrrolidine ring.

The conformational analysis reveals that the pyrrolidine ring system adopts predominantly envelope or twist conformations in both solution and solid-state environments. The positioning of the difluoromethyl substituent exerts significant influence on the preferred conformational states, with the bulky fluorinated group favoring equatorial-like orientations to minimize 1,3-diaxial interactions. Computational studies indicate that the energy barriers between different conformational states are relatively low, allowing for rapid interconversion between conformers at room temperature. The presence of the electronegative fluorine atoms introduces additional stabilization through hyperconjugative effects and influences the overall conformational equilibrium.

Table 2: Stereoisomeric Variants of this compound

| Stereoisomer | Chemical Abstracts Service Number | Molecular Weight | Optical Activity |

|---|---|---|---|

| (3R)-enantiomer | 1443983-89-8 | 157.59 g/mol | (+) rotation expected |

| (3S)-enantiomer | 1638744-40-7 | 157.59 g/mol | (-) rotation expected |

| Racemic mixture | 1376176-56-5 | 157.59 g/mol | Optically inactive |

The conformational dynamics of the difluoromethyl group itself present additional complexity to the stereochemical analysis. The carbon-fluorine bonds exhibit restricted rotation due to the electronegative nature of fluorine and potential intramolecular interactions with the pyrrolidine nitrogen. Nuclear magnetic resonance spectroscopic studies reveal characteristic coupling patterns that provide insight into the preferred conformational arrangements of both the ring system and the fluorinated substituent. The dynamic nature of these conformational equilibria influences the compound's reactivity patterns and intermolecular recognition capabilities.

Ring-puckering analysis demonstrates that the pyrrolidine ring exhibits pseudorotational motion, with the amplitude and phase angle depending on the stereochemical configuration and environmental conditions. The difluoromethyl substituent acts as a conformational anchor, influencing the preferred puckering modes and reducing the flexibility of the ring system compared to unsubstituted pyrrolidine derivatives. These conformational preferences have direct implications for the compound's crystallographic behavior and intermolecular interaction patterns.

Comparative Analysis of Tautomeric Forms

The tautomeric behavior of this compound involves primarily the acid-base equilibrium between the protonated and neutral forms of the compound. In the solid state, the compound exists exclusively in the protonated form, with the pyrrolidine nitrogen bearing a positive charge and the chloride anion providing electroneutrality. This ionic form represents the thermodynamically favored tautomer under acidic conditions and in the presence of excess hydrochloric acid. The protonation state significantly influences the compound's physical properties, including solubility, melting point, and crystallographic packing arrangements.

In aqueous solution, the compound undergoes acid-base equilibrium according to the Henderson-Hasselbalch equation, with the position of equilibrium depending on the solution pH. The basicity of the pyrrolidine nitrogen is influenced by the electron-withdrawing effects of the difluoromethyl substituent, which reduces the electron density on the nitrogen atom and consequently lowers the compound's basicity compared to unsubstituted pyrrolidine. Quantitative analysis reveals that the difluoromethyl group decreases the basicity by approximately one to two orders of magnitude, as observed in related fluorinated pyrrolidine derivatives.

Table 3: Tautomeric Forms and Their Relative Stabilities

| Tautomeric Form | Structural Formula | Predominant Conditions | Relative Stability |

|---|---|---|---|

| Protonated (salt) | [C₅H₁₀F₂N]⁺Cl⁻ | Acidic pH, solid state | High |

| Neutral (free base) | C₅H₉F₂N | Basic pH, organic solvents | Moderate |

| Zwitterionic | Not applicable | Not observed | Not applicable |

The electronic effects of the difluoromethyl group extend beyond simple inductive withdrawal, involving complex hyperconjugative interactions that stabilize specific conformational and tautomeric states. The fluorine atoms participate in weak intramolecular interactions with the protonated nitrogen, contributing to the overall stability of the salt form. These interactions are evident in the crystallographic data, where short contact distances between fluorine atoms and hydrogen atoms bound to nitrogen are observed.

Computational studies using density functional theory calculations provide quantitative insight into the relative energies of different tautomeric forms. The protonated form exhibits significantly lower energy compared to the neutral species, consistent with the experimental observation that the compound is isolated and characterized primarily as the hydrochloride salt. The energy difference between tautomeric forms correlates with the ease of deprotonation and the compound's behavior in various chemical environments.

Hydrogen Bonding Network in Crystal Lattice

The crystal structure of this compound exhibits an extensive hydrogen bonding network that governs the three-dimensional organization of the compound in the solid state. The primary hydrogen bonding interactions involve the protonated pyrrolidine nitrogen as a donor and the chloride anion as an acceptor, forming strong N-H⋯Cl hydrogen bonds with characteristic bond lengths and angles. These interactions create the fundamental building blocks of the crystal structure and contribute significantly to the overall lattice energy and stability.

Secondary hydrogen bonding interactions involve the difluoromethyl group, where the carbon-hydrogen bond adjacent to the fluorine atoms exhibits enhanced acidity due to the electron-withdrawing effects of fluorine. These C-H⋯Cl interactions, while weaker than the primary N-H⋯Cl bonds, contribute to the overall stability of the crystal lattice and influence the molecular packing arrangements. The fluorine atoms themselves participate in weak C-H⋯F hydrogen bonds with neighboring molecules, creating an interconnected network of intermolecular attractions.

Table 4: Hydrogen Bonding Parameters in Crystal Structure

| Interaction Type | Donor-Acceptor Distance | Bond Angle | Relative Strength |

|---|---|---|---|

| N-H⋯Cl | 3.1-3.3 Å | 160-180° | Strong |

| C-H⋯Cl | 3.4-3.8 Å | 140-170° | Moderate |

| C-H⋯F | 3.0-3.4 Å | 120-160° | Weak |

The crystal packing analysis reveals that the hydrogen bonding network creates distinct supramolecular motifs, including linear chains and two-dimensional sheets, depending on the specific crystallographic space group and molecular arrangement. The competition between different hydrogen bonding interactions influences the overall crystal structure, with the strongest N-H⋯Cl interactions dominating the primary packing motif. The presence of multiple fluorine atoms introduces additional complexity through F⋯F contacts and dipole-dipole interactions that contribute to the crystal stability.

Hirshfeld surface analysis provides quantitative assessment of the intermolecular interactions, revealing the relative contributions of different contact types to the overall crystal packing. The analysis demonstrates that hydrogen bonding interactions account for the majority of the stabilizing intermolecular forces, with van der Waals interactions and fluorine-specific contacts providing additional contributions. The fingerprint plots derived from Hirshfeld surface analysis clearly distinguish between different interaction types and provide insight into the relative importance of each interaction class.

The thermal behavior of the crystal lattice correlates directly with the strength and cooperativity of the hydrogen bonding network. Differential scanning calorimetry studies reveal characteristic thermal events corresponding to the disruption of specific hydrogen bonding interactions, with the melting point reflecting the overall lattice energy. The anisotropic thermal expansion of the crystal lattice demonstrates the directional dependence of the hydrogen bonding network, with different crystallographic axes exhibiting varying thermal expansion coefficients corresponding to the strength of intermolecular interactions along each direction.

Properties

IUPAC Name |

3-(difluoromethyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2N.ClH/c6-5(7)4-1-2-8-3-4;/h4-5,8H,1-3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLYIIIVFEGRMJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1376176-56-5 | |

| Record name | 3-(difluoromethyl)pyrrolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Halogenation and Cyclization Approach

Although specific literature on this compound is limited, related difluoromethylated heterocycles such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid have been prepared via halogenation followed by cyclization, which can be adapted for pyrrolidine analogs.

Step 1: Halogenation

An intermediate is dissolved in N,N-dimethylformamide (DMF) and cooled to -5 to 0 °C. Bromine is added dropwise over 2 hours, followed by stirring at the same temperature and then warming to room temperature to complete bromination.Step 2: Cyclization

Propiolic acid and a strong base (e.g., 30% liquid base) are added dropwise to the bromination mixture. The reaction is stirred at room temperature until completion, monitored by HPLC. The pH is adjusted to 6 using hydrochloric acid, and the product crystallizes upon cooling.Outcome

This method yields the difluoromethylated heterocycle with high purity (~98.8%) and good yield (~86.2%).

This approach highlights the utility of halogenation and subsequent cyclization to introduce difluoromethyl groups, which could be adapted to pyrrolidine frameworks.

Sulfonamide Intermediate and Desulfonylation Route

A closely related method for preparing difluoromethylated amines involves:

Step 1: Formation of a sulfonamide intermediate

Starting from appropriate precursors, a compound bearing a difluoromethylated sulfonyl group is synthesized using lithium hexamethyldisilazide (LiHMDS) in tetrahydrofuran (THF) at low temperatures (-60 °C). The reaction is quenched and purified by chromatography.Step 2: Desulfonylation

The sulfonamide intermediate is subjected to desulfonylation using magnesium chips in a NaOAc/HOAc buffer at room temperature for 2-24 hours. The product is extracted and concentrated.Step 3: Removal of protecting groups and salt formation

The resulting amine is dissolved in dichloromethane and treated with hydrochloric acid (HCl in methanol, dioxane, or ether) at low temperature (-5 °C) to form the hydrochloride salt. The product precipitates upon addition of methyl tert-butyl ether (MTBE) and is isolated by filtration.Yield and Purity

This method affords 3-(difluoromethyl) amine hydrochloride derivatives with high yields (~94%) and ease of purification.

While this example is for 3-(difluoromethyl) oxetane-3-amine hydrochloride, the strategy is relevant for pyrrolidine analogs due to similar chemical behavior in the difluoromethylation and amine protection/deprotection steps.

Comparative Data Table of Preparation Methods

Research Findings and Observations

Reaction Conditions

Low temperatures during halogenation and LiHMDS-mediated steps are critical to control reactivity and selectivity, preventing side reactions.Purification

Crystallization and filtration after acidification (HCl addition) are effective for obtaining pure hydrochloride salts.Scalability

The described methods show potential for scale-up due to mild conditions and straightforward work-up procedures.Yield Optimization Reaction times and reagent stoichiometry (e.g., equivalents of bromine or magnesium chips) are crucial parameters influencing yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)pyrrolidine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different derivatives with altered functional groups.

Substitution: Nucleophilic substitution reactions are common, where the difluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

3-(Difluoromethyl)pyrrolidine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to its desired biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Features

The difluoromethyl group distinguishes this compound from analogs with other substituents:

- 3-Fluoropyrrolidine hydrochloride (CAS 136725-53-6): A single fluorine atom at the 3-position.

- 3,3-Difluoropyrrolidine hydrochloride (CAS 57395-89-8): Two fluorine atoms at the 3-position. The absence of a hydrogen atom in the difluoromethyl group (-CF₂ vs. -CF₂H) reduces hydrogen-bonding capacity, which may affect solubility and target affinity .

- 3-[4-(Trifluoromethyl)phenoxy]pyrrolidine hydrochloride (CAS MFCD13561140): Incorporates a trifluoromethyl (-CF₃) phenoxy group. The aromatic -CF₃ substituent introduces distinct electronic and steric effects compared to aliphatic -CF₂H, often enhancing metabolic resistance but increasing molecular weight (267.68 g/mol vs. ~193–215 g/mol for simpler fluorinated pyrrolidines) .

Physico-Chemical Properties

Biological Activity

3-(Difluoromethyl)pyrrolidine hydrochloride, a compound with the CAS number 1443983-89-8, has garnered attention in various fields of biological research due to its unique structural properties and potential pharmacological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Synthesis

The compound features a pyrrolidine ring substituted with a difluoromethyl group, which enhances its biological activity by increasing binding affinity to various molecular targets. The synthesis typically involves difluoromethylation of pyrrolidine derivatives using difluorocarbene reagents through electrophilic, nucleophilic, or radical methods.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The difluoromethyl group is known to enhance binding affinity, thereby modulating the activity of target proteins. Notably, the compound has shown promise in:

- Inhibiting Enzymes : It has been studied as an inhibitor of α-amylase and α-glucosidase, key enzymes in carbohydrate metabolism. For instance, certain pyrrolidine derivatives demonstrated significant inhibitory activity with IC50 values comparable to established drugs like metformin and acarbose .

- Antifungal Activity : Preliminary studies indicate that this compound may disrupt fungal cell membrane integrity, leading to cell death. This suggests potential applications in agricultural settings against plant pathogenic fungi.

Inhibition Studies

Table 1 summarizes the inhibitory effects of this compound on α-amylase and α-glucosidase:

| Compound | Enzyme | IC50 (μg/mL) | Reference |

|---|---|---|---|

| 3g | α-Amylase | 26.24 | |

| 3a | α-Amylase | 36.32 | |

| 3f | α-Glucosidase | 27.51 | |

| Acarbose | α-Glucosidase | - | Standard |

These results highlight the compound's potential as a therapeutic agent for managing conditions like diabetes.

Case Studies

Case Study 1: Antifungal Efficacy

A study investigated the antifungal properties of various pyrrolidine derivatives, including this compound. The results indicated that the compound exhibited significant antifungal activity against several strains of fungi, suggesting its utility in agricultural applications.

Case Study 2: Enzyme Inhibition

In vitro assays demonstrated that compounds similar to this compound effectively inhibited α-amylase and α-glucosidase activities. Molecular docking studies confirmed strong binding interactions with these enzymes, supporting the observed inhibitory effects .

Research Applications

The compound's unique structure makes it a valuable building block in organic synthesis and medicinal chemistry. Its applications include:

- Drug Development : As a potential lead compound for designing new antihyperglycemic agents.

- Biochemical Probes : Investigating biochemical pathways and enzyme interactions.

- Industrial Uses : Developing agrochemicals and materials with enhanced properties due to its difluoromethyl group.

Q & A

Advanced Research Question

- Receptor Binding Assays : Screen for affinity at dopamine D₂ or serotonin 5-HT₁A receptors (IC₅₀ values < 1 μM indicate high potency).

- Neuronal Cell Cultures : Measure cAMP modulation in SH-SY5Y cells to predict neurotransmitter effects.

- Microsomal Stability Tests : Use liver microsomes to estimate metabolic clearance .

What strategies mitigate racemization during enantiomerically pure synthesis?

Advanced Research Question

- Chiral Auxiliaries : Temporarily fix stereochemistry during difluoromethylation (e.g., Evans oxazolidinones).

- Low-Temperature Reactions : Perform steps below -20°C to slow epimerization.

- Enzymatic Resolution : Lipases selectively hydrolyze undesired enantiomers (e.g., ≥90% ee achieved using Candida antarctica lipase B) .

How do stability studies under varying pH and temperature inform storage protocols?

Basic Research Question

What computational methods predict biological target interactions?

Advanced Research Question

- Molecular Docking (AutoDock Vina) : Simulate binding to kinase domains (e.g., EGFR; binding energy ≤ -8 kcal/mol suggests high affinity).

- MD Simulations (GROMACS) : Assess ligand-protein complex stability over 100 ns trajectories.

- QSAR Models : Correlate substituent electronegativity with IC₅₀ values for lead optimization .

How does the hydrochloride salt form impact solubility and bioavailability?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.